Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound formed between zinc and two molecules of 4-methyl-1H-benzimidazole-2-thiol. Its chemical formula is , with a molecular weight of approximately 391.83 g/mol. The compound is characterized by its coordination structure, where zinc acts as a central metal ion coordinated by the sulfur atoms from the thiolate groups of the benzimidazole ligands. This compound typically appears as a solid, either in powder form or as larger crystals, and exhibits moderate solubility in polar solvents .
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has been studied for its potential biological activities. It exhibits:
The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) generally involves:
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several potential applications:
Studies on the interactions of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) with biological systems have revealed:
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) shares similarities with various other thiolate complexes and benzimidazole derivatives. Notable comparisons include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Zinc bis(1H-benzimidazole-2-thiolate) | Lacks methyl substitution; different biological activity profile | |
| Copper bis(4-methyl-1H-benzimidazole-2-thiolate) | Different metal center; potentially different reactivity | |
| Zinc bis(benzothiazole-2-thiolate) | Contains benzothiazole instead of benzimidazole; distinct properties |
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to its specific ligand structure and associated biological activities, making it a subject of interest for further research and application development .